molecular formula C7H9FN2 B12988419 2-[cis-3-fluorocyclobutyl]-1H-imidazole

2-[cis-3-fluorocyclobutyl]-1H-imidazole

Cat. No.: B12988419
M. Wt: 140.16 g/mol
InChI Key: QDJQINCPXRFUDR-UHFFFAOYSA-N
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Description

2-[cis-3-fluorocyclobutyl]-1H-imidazole is a chemical compound characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is in turn connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cis-3-fluorocyclobutyl]-1H-imidazole typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as under controlled conditions.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction involving suitable imidazole precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[cis-3-fluorocyclobutyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-[cis-3-fluorocyclobutyl]-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[cis-3-fluorocyclobutyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The imidazole ring may participate in hydrogen bonding or π-π interactions with target molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(cis-3-fluorocyclobutyl)acetonitrile: Shares the cyclobutyl and fluorine moieties but differs in the functional group attached to the ring.

    cis-1,2-difluorocyclobutane: Contains a similar cyclobutyl ring with fluorine atoms but lacks the imidazole ring.

Uniqueness

2-[cis-3-fluorocyclobutyl]-1H-imidazole is unique due to the combination of the fluorocyclobutyl and imidazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

2-(3-fluorocyclobutyl)-1H-imidazole

InChI

InChI=1S/C7H9FN2/c8-6-3-5(4-6)7-9-1-2-10-7/h1-2,5-6H,3-4H2,(H,9,10)

InChI Key

QDJQINCPXRFUDR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1F)C2=NC=CN2

Origin of Product

United States

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